N-{[6-(2,6-dimethoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide
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Overview
Description
N-{[6-(2,6-dimethoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(2,6-dimethoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-(2,6-dimethoxyphenoxy)pyridine intermediate. This intermediate is then subjected to a series of reactions, including halogenation, nucleophilic substitution, and coupling reactions, to introduce the but-2-ynamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(2,6-dimethoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-{[6-(2,6-dimethoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide has several scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: It may be investigated for its biological activity, including potential therapeutic effects.
Medicine: Research may focus on its potential as a drug candidate, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-{[6-(2,6-dimethoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: This compound shares the pyridine ring but differs in its functional groups.
2,2’-Bipyridyl: Another pyridine-based compound, commonly used as a ligand in coordination chemistry.
2-Methyltetrahydrofuran: Although structurally different, it is used in similar chemical reactions as a solvent.
Uniqueness
N-{[6-(2,6-dimethoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[[6-(2,6-dimethoxyphenoxy)pyridin-3-yl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-4-6-16(21)19-11-13-9-10-17(20-12-13)24-18-14(22-2)7-5-8-15(18)23-3/h5,7-10,12H,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZDEBOOTOFYDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CN=C(C=C1)OC2=C(C=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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